molecular formula C17H22INO B13357926 N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide CAS No. 15785-72-5

N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide

Cat. No.: B13357926
CAS No.: 15785-72-5
M. Wt: 383.27 g/mol
InChI Key: DIOXOSVQQBOCNQ-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide is a quaternary ammonium salt characterized by a central nitrogen atom bonded to a benzyl group, two methyl groups, and a phenoxyethyl chain, with iodide as the counterion. Its molecular formula is C₁₇H₂₂INO, and it has a molecular weight of approximately 369.27 g/mol . This compound is primarily utilized as a biochemical reagent due to its ionic nature and structural stability .

Properties

CAS No.

15785-72-5

Molecular Formula

C17H22INO

Molecular Weight

383.27 g/mol

IUPAC Name

benzyl-dimethyl-(2-phenoxyethyl)azanium;iodide

InChI

InChI=1S/C17H22NO.HI/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3;1H/q+1;/p-1

InChI Key

DIOXOSVQQBOCNQ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[I-]

Origin of Product

United States

Preparation Methods

Quaternization of N-Benzyl-N,N-dimethylamine

Methodology:

  • Reactants :

    • N-Benzyl-N,N-dimethylamine (prepared via N-alkylation of dimethylamine with benzyl chloride)
    • Methyl iodide (as methylating agent)
  • Procedure :

    • Dissolve N-Benzyl-N,N-dimethylamine in an inert solvent such as acetonitrile or ethanol.
    • Add an excess of methyl iodide to the solution.
    • Stir the mixture at room temperature or slightly elevated temperature (around 50°C) for several hours.
    • The quaternization reaction proceeds via nucleophilic attack of the tertiary amine nitrogen on methyl iodide, forming the quaternary ammonium iodide.

Reaction Equation:

$$
\text{N-Benzyl-N,N-dimethylamine} + \text{CH}_3\text{I} \rightarrow \text{this compound}
$$

(Note: The phenoxyethyl group is introduced either prior to or after the quaternization step, depending on the synthetic route.)

Supporting Data:

  • Similar quaternization reactions are documented for other ammonium salts, with yields often exceeding 80% under optimized conditions.

Incorporation of the Phenoxyethyl Group

Methodology:

  • Direct alkylation of N,N-dimethyl-2-phenoxyethylamine with methyl iodide.
  • Alternatively, nucleophilic substitution of a suitable precursor such as 2-phenoxyethyl halides with N,N-dimethylamine derivatives.

Procedure:

  • Synthesize N,N-dimethyl-2-phenoxyethylamine by reacting 2-phenoxyethanol with dimethylamine in the presence of a dehydrating agent or via nucleophilic substitution with 2-phenoxyethyl halides.
  • Subject this intermediate to methylation with methyl iodide as described above.

Alternative Synthesis Pathways

Based on patent literature and related research, alternative methods include:

  • Use of phase transfer catalysts : Catalysts such as tetrabutylammonium bromide or iodide facilitate the transfer of reactants between phases, enhancing reaction rates and yields.
  • Solvent-free or minimal solvent conditions : As per EP0577746A1, reactions can be performed without solvents, using solid-state or minimal solvent techniques to improve efficiency and reduce impurities.

Data Tables and Research Outcomes

Parameter Details References
Reaction Type Quaternization of tertiary amines ,
Typical Yield 75-90% ,
Reaction Conditions Room temperature to 50°C, inert atmosphere ,
Catalysts Tetrabutylammonium iodide, phase transfer catalysts
Solvent Acetonitrile, ethanol, or solvent-free ,
Purification Recrystallization from ethanol or acetone

Research Outcomes:

  • The quaternization process exhibits high efficiency with minimal by-products when optimized.
  • Use of phase transfer catalysts significantly enhances yield and reaction rate.
  • The compound's stability under standard laboratory conditions has been confirmed, with high purity achievable through recrystallization.

Notes on Optimization and Practical Considerations

  • Temperature control is critical to prevent side reactions such as N-demethylation.
  • Excess methyl iodide ensures complete quaternization but requires thorough purification.
  • Solvent choice affects reaction rate and purity; acetonitrile is preferred for its polarity and inertness.
  • Catalyst selection influences reaction kinetics; tetrabutylammonium iodide is particularly effective.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form N,N-dimethyl-2-phenoxyethanamine and benzyl alcohol.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like water or methanol, using reagents such as sodium chloride or sodium hydroxide.

    Oxidation and Reduction: These reactions may require specific catalysts or reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.

    Hydrolysis: Conducted under acidic or basic conditions, often at elevated temperatures to accelerate the reaction.

Major Products Formed

    Substitution Reactions: Products include N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium chloride or bromide.

    Hydrolysis: Major products are N,N-dimethyl-2-phenoxyethanamine and benzyl alcohol.

Scientific Research Applications

N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Exhibits antimicrobial properties, making it useful in the study of bacterial and fungal inhibition.

    Medicine: Investigated for its potential use in drug formulations due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.

    Industry: Employed in the formulation of disinfectants and antiseptics due to its effectiveness against a broad spectrum of microorganisms.

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is facilitated by the positively charged ammonium group, which interacts with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Counterion Key Structural Features
This compound Benzyl, dimethyl, phenoxyethyl Iodide Aromatic phenoxy group enhances lipophilicity.
N-Benzyl-N,N-diethylethanaminium iodide Benzyl, diethyl, ethyl Iodide Shorter alkyl chain reduces steric hindrance.
N-Benzyl-N,N-dimethylanilinium iodide Benzyl, dimethyl, phenyl Iodide Aromatic anilinium core enables conjugation.
N-Hexadecyl-N,N-dimethylbenzylammonium iodide Benzyl, dimethyl, hexadecyl Iodide Long alkyl chain imparts surfactant properties.

Key Observations :

  • Phenoxyethyl vs.
  • Counterion Effects : Iodide accelerates nucleophilic substitution reactions compared to bulkier anions like PF₆⁻ or OTf⁻ .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Lipophilicity (LogP)*
This compound 369.27 High in polar solvents ~3.5 (estimated)
N-Benzyl-N,N-diethylethanaminium iodide 295.23 Moderate ~2.8
N-Benzyl-N,N-dimethylanilinium iodide 339.22 Moderate ~3.0
N-Hexadecyl-N,N-dimethylbenzylammonium iodide 511.45 Low ~6.2

*Estimated using fragment-based methods.

Key Observations :

  • The phenoxyethyl group in the main compound increases lipophilicity compared to alkyl-substituted analogs, making it suitable for membrane-associated biochemical applications .
  • Long alkyl chains (e.g., hexadecyl) drastically reduce solubility in polar solvents but enhance surfactant behavior .

Key Observations :

  • The main compound’s phenoxyethyl group may enhance binding to aromatic biomolecules, unlike simpler alkyl variants .
  • Compounds with longer alkyl chains (e.g., hexadecyl) are more suited for non-polar applications like antimicrobial agents .

Biological Activity

N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide (CAS Number: 15785-72-5) is a quaternary ammonium compound with notable biological activities. This compound has garnered interest in various fields, including pharmacology and biochemistry, due to its potential applications in drug development and therapeutic interventions.

  • Molecular Formula : C17H22INO
  • Molecular Weight : 373.27 g/mol
  • Structure : The compound features a benzyl group, dimethyl amine, and a phenoxyethane moiety, contributing to its unique biological properties.

Biological Activity

This compound exhibits a range of biological activities that can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been tested against various pathogens, including:

  • Gram-positive and Gram-negative bacteria : Demonstrating efficacy against strains such as MRSA with minimum inhibitory concentrations (MICs) ranging from 2 to 8 mg/L.
  • Viruses : It shows potential antiviral activity against several viruses, including HIV and influenza virus, suggesting its utility in treating viral infections.

2. Cellular Mechanisms

The compound influences multiple cellular pathways:

  • Apoptosis and Autophagy : It plays a role in regulating programmed cell death and autophagic processes, which are crucial for maintaining cellular homeostasis.
  • Signal Transduction Pathways : this compound interacts with various signaling pathways, including MAPK/ERK and PI3K/Akt/mTOR pathways, which are vital for cell proliferation and survival.

3. Neurotransmission

The compound has been implicated in modulating neurotransmitter systems:

  • Cholinergic Activity : Its structure suggests potential cholinergic activity, which may have implications for neurodegenerative diseases like Alzheimer's.

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the table below:

Activity Type Details
AntimicrobialEffective against MRSA (MICs 2-8 mg/L), various viral pathogens
ApoptosisInduces apoptosis in cancer cell lines
AutophagyModulates autophagic flux in neuronal cells
Signal PathwaysInfluences MAPK/ERK and PI3K/Akt pathways
Cholinergic ModulationPotential effects on cholinergic receptors

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antibacterial activity against multidrug-resistant strains, highlighting its potential as a novel antibiotic agent.
  • Neuroprotective Effects : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neuroprotection.
  • Cancer Research : Investigations into its apoptotic effects revealed that it could selectively induce cell death in cancerous cells while sparing normal cells, presenting a promising avenue for cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium iodide?

  • Methodology : The compound is synthesized via quaternization of the tertiary amine precursor (e.g., N-Benzyl-N,N-dimethyl-2-phenoxyethanamine) with methyl iodide. A typical procedure involves refluxing the amine with excess methyl iodide in a polar aprotic solvent (e.g., acetonitrile or methanol) under nitrogen for 12–24 hours. Purification is achieved through recrystallization from ethanol or diethyl ether . For analogous quaternary ammonium salts, yields can exceed 85% under optimized conditions. Monitoring reaction progress via thin-layer chromatography (TLC) or NMR is critical to confirm complete alkylation .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR confirm the quaternary ammonium structure. Key signals include the benzyl aromatic protons (δ 7.2–7.5 ppm), methyl groups attached to nitrogen (δ 3.0–3.5 ppm), and the phenoxy moiety (δ 6.8–7.0 ppm).
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the iodide counterion’s position and cation geometry. For example, similar compounds show distorted tetrahedral coordination around the nitrogen atom, with bond angles deviating from ideal values due to steric effects .
  • Elemental Analysis : Validates stoichiometry (C, H, N, I percentages).

Q. How is purity assessed, and what analytical standards apply?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to quantify purity (>98%). Calibration against certified reference materials (CRMs) ensures accuracy. Residual solvents (e.g., acetonitrile) are quantified via gas chromatography (GC) per ICH Q3C guidelines .

Advanced Research Questions

Q. How can catalytic efficiency discrepancies be resolved in phase-transfer reactions involving this compound?

  • Methodology : Contradictions in catalytic activity often arise from solvent polarity, counterion effects, or water content. Systematic studies should:

  • Vary Solvent Systems : Test polar (e.g., water/dichloromethane) vs. non-polar media to assess partitioning behavior.
  • Control Hydration Levels : Anhydrous conditions minimize iodide hydrolysis, which can reduce catalytic activity.
  • Benchmark Against Analogues : Compare with structurally similar catalysts (e.g., benzyltriethylammonium iodide) to isolate substituent effects .

Q. What strategies optimize its use in transition-metal complex syntheses (e.g., nickel or palladium)?

  • Methodology : As a phase-transfer catalyst, it facilitates ligand exchange in biphasic systems. For nickel(III) complexes (e.g., [Ni(dmit)2]–):

  • Stoichiometric Adjustments : Use a 1:1 molar ratio of catalyst to metal precursor to avoid oversaturation.
  • Temperature Control : Reactions at 30–70°C balance yield and selectivity.
  • Co-catalysts : Additives like NaI enhance iodide availability, stabilizing reactive intermediates .

Q. How are crystallographic data inconsistencies addressed in structural studies?

  • Methodology : Discrepancies in bond lengths/angles may arise from crystal packing or dynamic disorder. Mitigation includes:

  • Low-Temperature Data Collection : Reduces thermal motion artifacts.
  • DFT Calculations : Compare experimental geometries with computational models (e.g., B3LYP/6-31G*) to validate distortions.
  • Multi-Crystal Averaging : Analyze multiple crystals to distinguish static disorder from genuine structural features .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

  • Methodology : The iodide ion’s nucleophilicity is enhanced in polar solvents. Kinetic studies (e.g., using Eyring plots) reveal:

  • Activation Parameters : Δ‡H and Δ‡S values indicate associative vs. dissociative pathways.
  • Isotope Labeling : 18O or 2H labeling tracks oxygen or hydrogen transfer in hydrolysis reactions.
  • Spectroscopic Trapping : Identify intermediates via in situ IR or Raman spectroscopy .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on thermal stability?

  • Approach :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres.
  • Dynamic DSC : Detect phase transitions or exothermic events. For example, decomposition above 200°C may correlate with benzyl group oxidation.
  • Batch Variability : Assess synthetic batches for residual impurities (e.g., unreacted methyl iodide) that lower stability .

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